molecular formula C18H32O3 B1234845 (-)-leukotoxin B CAS No. 32381-42-3

(-)-leukotoxin B

Cat. No. B1234845
CAS RN: 32381-42-3
M. Wt: 296.4 g/mol
InChI Key: CCPPLLJZDQAOHD-BEBBCNLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Leukotoxin B (LtxB) is a protein toxin that is produced by the bacteria Aggregatibacter actinomycetemcomitans. It is known to be a virulence factor that plays a significant role in the pathogenesis of periodontal disease. LtxB has been a subject of interest for researchers due to its unique properties and potential applications in scientific research.

Scientific Research Applications

Leukotoxins: General Characteristics and Effects

Leukotoxins, including (-)-leukotoxin B, are exotoxins primarily toxic to leukocytes, particularly polymorphonuclear cells (PMNs). They encompass a range of chemicals from fatty acid derivatives to proteins like RTX (repeats in toxin), produced by various gram-negative bacteria like Mannheimia haemolytica, Actinobacillus actinomycetemcomitans, and Fusobacterium necrophorum. These toxins are significant in studying bacterial pathogenesis and developing therapeutic approaches against bacterial infections and associated diseases (Narayanan, Nagaraja, Chengappa, & Stewart, 2002).

Therapeutic Applications in Hematologic and Autoimmune Diseases

Leukotoxin (LtxA), a protein toxin secreted by Aggregatibacter actinomycetemcomitans, targets leukocyte function antigen-1 (LFA-1) on white blood cells, inducing cell death. It's being developed as a therapeutic agent for white blood cell diseases, including hematologic malignancies and autoimmune/inflammatory diseases. Its mechanism involves lysosomal mediated cell death pathways, showcasing its potential as a targeted therapy (DiFranco et al., 2012).

Vaccine Development

Leukotoxins are also critical in vaccine development. Studies on Mannheimia haemolytica in bighorn sheep (BHS) utilized leukotoxin as part of a vaccine. A recombinant vaccine encoding leukotoxin-neutralizing epitopes was evaluated, although further experimentation was necessary for a more efficacious vaccine. This highlights the potential of leukotoxins in developing vaccines for animal health (Batra et al., 2017).

properties

IUPAC Name

(Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPPLLJZDQAOHD-BEBBCNLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205124
Record name (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-leukotoxin B

CAS RN

32381-42-3
Record name (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32381-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vernolic acid, cis-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032381423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9Z)-11-[(2R,3S)-3-Pentyl-2-oxiranyl]-9-undecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERNOLIC ACID, CIS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF156V3318
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-leukotoxin B
Reactant of Route 2
(-)-leukotoxin B
Reactant of Route 3
(-)-leukotoxin B
Reactant of Route 4
(-)-leukotoxin B
Reactant of Route 5
(-)-leukotoxin B
Reactant of Route 6
(-)-leukotoxin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.